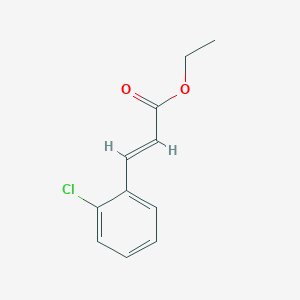

Ethyl 3-(2-chlorophenyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(2-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTRCHMHGZQVGO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Alpha,beta Unsaturated Ester Scaffolds in Organic Chemistry

Alpha,beta-unsaturated esters are a cornerstone of modern organic chemistry, valued for their dual reactivity. fiveable.me The conjugated system allows them to act as electrophiles at both the carbonyl carbon and the β-carbon, making them susceptible to both 1,2- and 1,4- (conjugate) addition reactions. fiveable.mewikipedia.org This versatility is harnessed in a multitude of synthetic strategies to form new carbon-carbon and carbon-heteroatom bonds.

The reactivity of these compounds is influenced by the substituents on the double bond and the nature of the ester group. The presence of an electron-withdrawing group at the β-position, for instance, enhances the electrophilicity of the β-carbon, promoting conjugate addition. Conversely, electron-donating groups can modulate this reactivity. This inherent tunability makes alpha,beta-unsaturated esters essential building blocks in the synthesis of complex natural products, pharmaceuticals, and materials.

Significance of Acrylate Derivatives As Versatile Intermediates and Building Blocks

Acrylate (B77674) derivatives, a subset of alpha,beta-unsaturated esters, are particularly significant due to their widespread availability and broad utility. They are esters of acrylic acid and serve as monomers in the production of a vast range of polymers and coatings. ontosight.aigellnerindustrial.combamm.net The ability to tailor the properties of the resulting polymers by simply changing the ester group or by copolymerization with other monomers makes acrylates exceptionally versatile. gellnerindustrial.comgantrade.com

Beyond polymer chemistry, acrylate derivatives are pivotal intermediates in organic synthesis. bamm.net Their reactive nature allows them to participate in a variety of transformations, including cycloadditions, Michael additions, and transition metal-catalyzed cross-coupling reactions. nih.govnih.gov This reactivity enables the construction of complex molecular frameworks from relatively simple starting materials, solidifying their role as indispensable tools for synthetic chemists. bamm.net For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. ontosight.ai

Current Research Landscape Pertaining to Chlorinated Phenyl Acrylates and Analogues

The introduction of a chlorinated phenyl group onto the acrylate (B77674) scaffold, as seen in Ethyl 3-(2-chlorophenyl)acrylate and its analogues, introduces further dimensions to their chemical behavior. The chlorine substituent can influence the electronic properties of the aromatic ring and the conjugated system, thereby affecting the molecule's reactivity. Furthermore, the carbon-chlorine bond provides a handle for further functionalization through reactions such as palladium-catalyzed cross-coupling. rsc.org

Current research into chlorinated phenyl acrylates often focuses on their synthesis, reactivity studies, and their potential applications. For example, studies have explored the synthesis of related compounds like ethyl 3-(2,4-dichlorophenyl)acrylate and their potential biological activities. ontosight.ai The development of efficient synthetic methods for these compounds, such as Knoevenagel condensations and Wittig-type reactions, remains an active area of investigation. nih.gov

Defining the Academic Research Scope for Ethyl 3 2 Chlorophenyl Acrylate

Exploration of Knoevenagel Condensation Strategies for Acrylate Formation

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. tubitak.gov.trthermofisher.com This method is widely applied to synthesize α,β-unsaturated esters from aromatic aldehydes and esters containing an active methylene group, such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate. researchgate.netthermofisher.com

Catalytic Systems Employed in Stereoselective Synthesis (e.g., L-Proline, DABCO, Triethylammonium (B8662869) Acetate)

The choice of catalyst is pivotal in the Knoevenagel condensation, influencing reaction rates, yields, and stereoselectivity. Weak bases are typically employed, with organocatalysts gaining prominence due to their efficiency and milder reaction conditions. thermofisher.com

L-Proline: This bifunctional amino acid acts as an effective organocatalyst. ingentaconnect.com Its secondary amine group can form an enamine intermediate with the active methylene compound, while the carboxylic acid group can activate the aldehyde's carbonyl group, facilitating the reaction. researchgate.net Studies have shown that L-proline can catalyze the condensation of various aromatic aldehydes with active methylene compounds, often with high yields. ingentaconnect.comresearchgate.net For instance, L-proline-catalyzed reactions in deep eutectic solvents (DESs) have demonstrated enhanced reaction rates and yields up to 94.4%. researchgate.netresearchgate.net

DABCO (1,4-diazabicyclo[2.2.2]octane): As a non-nucleophilic, sterically hindered amine base, DABCO is a highly effective catalyst for the Knoevenagel condensation. tubitak.gov.trrsc.org It facilitates the deprotonation of the active methylene compound to generate a carbanion, which then attacks the carbonyl carbon of the aldehyde. rsc.orgscielo.br Aqueous solutions of DABCO have been shown to be an efficient medium for rapid, room-temperature Knoevenagel condensations of various aldehydes with malononitrile (B47326) and ethyl cyanoacetate, yielding the desired products in high yields within minutes. tubitak.gov.tr

Triethylammonium Acetate: Salts of tertiary amines, such as triethylammonium acetate and its analogues like diisopropylethylammonium acetate (DIPEAc), serve as efficient catalysts. researchgate.net Triethylamine has been investigated as a less carcinogenic replacement for pyridine (B92270) in the Knoevenagel condensation of aromatic aldehydes with malonic acid, affording cinnamic acids in comparable yields. rsc.org DIPEAc has proven effective in catalyzing the reaction between aldehydes and ethyl cyanoacetate, offering high yields, short reaction times, and broad substrate scope. researchgate.net

The table below summarizes the effectiveness of these catalytic systems in reactions involving various aromatic aldehydes, which are structurally related to the precursor for this compound.

| Catalyst (mol%) | Aldehyde | Active Methylene Compound | Solvent/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| L-Proline (10) | Benzaldehyde | Ethyl Cyanoacetate | Ethanol (B145695), RT | - | Good to Excellent | ingentaconnect.com |

| L-Proline | Benzaldehyde | Ethyl Acetoacetate | Deep Eutectic Solvent, 50°C | 24h | up to 94.4 | researchgate.net |

| DABCO (20) | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | [HyEtPy]Cl/H₂O, 50°C | 10 min | 98 | rsc.orgrsc.org |

| DABCO (20) | Benzaldehyde | Ethyl Cyanoacetate | Water, RT | 4 min | High | tubitak.gov.tr |

| Triethylamine (TEA) | Various Aromatic Aldehydes | Malonic Acid | Toluene | - | Comparable to Pyridine | rsc.org |

Enhanced Methodologies: Microwave-Assisted and Ultrasonic Irradiation Protocols

To improve reaction efficiency and align with green chemistry principles, alternative energy sources like microwave (MW) irradiation and ultrasound have been successfully applied to the Knoevenagel condensation. oatext.comresearchgate.net

Microwave-Assisted Synthesis: MW irradiation can dramatically accelerate organic reactions, leading to shorter reaction times, cleaner reactions, and often higher yields compared to conventional heating. oatext.com The rapid heating is due to the interaction of the electromagnetic field with polar molecules in the reaction mixture. nih.gov Microwave-assisted Knoevenagel condensations have been performed efficiently under solvent-free conditions, often using catalysts like ammonium (B1175870) acetate or hydroxyapatite, to produce α,β-unsaturated products from various aromatic aldehydes in excellent yields (81-99%) within seconds to minutes. oatext.comresearchgate.netmdpi.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates. The phenomenon of acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid—creates localized hot spots with extreme temperatures and pressures, promoting mass transfer and accelerating the reaction. researchgate.net For example, the use of ultrasound in conjunction with L-proline-based natural deep eutectic solvents has been shown to be an optimal condition for producing aurones via Knoevenagel condensation. researchgate.net

| Method | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Microwave | Various Aromatic | Cyanoacetamide | NH₄OAc, Solvent-free, 160-320W | 30-60 sec | 81-99 | oatext.com |

| Microwave | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | p-Hydroxyapatite, Solvent-free, 1250W | 2 min | 94 | mdpi.com |

| Microwave | 3-Chlorobenzaldehyde | Acetone | NaOH(aq), 50°C, 5W | 10-15 min | 85 | nih.gov |

| Ultrasound | Vanillin | Benzofuranone | L-proline/Glycerol NaDES | - | High | researchgate.net |

Solvent-Free and Environmentally Benign Synthetic Approaches

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits by minimizing waste and avoiding the use of toxic and hazardous substances. researchgate.nettue.nl The Knoevenagel condensation is particularly amenable to solvent-free conditions, often facilitated by grinding the reactants together (mechanochemistry) or by gentle heating. researchgate.netrsc.org

Mechanistic Pathways of Knoevenagel Condensation in Acrylate Synthesis

The mechanism of the Knoevenagel condensation depends on whether it is base- or acid-catalyzed. In the context of synthesizing aryl acrylates using the catalysts discussed, a base-catalyzed pathway is most relevant. rsc.org

The generally accepted mechanism involves three key steps:

Carbanion Formation: The basic catalyst (e.g., DABCO, L-proline's amine group) abstracts an acidic α-proton from the active methylene compound (e.g., ethyl acetoacetate) to form a resonance-stabilized carbanion (enolate). thermofisher.comscielo.br

Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 2-chlorobenzaldehyde). This addition forms an alkoxide intermediate. rsc.orgscielo.br In some cases, such as with L-proline, the catalyst first forms an iminium ion with the aldehyde, which is even more electrophilic and reactive towards the enamine formed from the active methylene component. researchgate.net

Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy ester. This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated ester. thermofisher.comrsc.org This elimination step is often the driving force for the reaction, especially if water is removed from the system. thermofisher.com

Wittig and Horner-Wadsworth-Emmons Reactions for α,β-Unsaturated Esters

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for synthesizing alkenes, including α,β-unsaturated esters, with high stereocontrol. researchgate.net The HWE reaction, which uses phosphonate-stabilized carbanions, is particularly advantageous as it typically favors the formation of the (E)-alkene and the water-soluble phosphate (B84403) byproduct is easily removed. tue.nlresearchgate.net

Application of Arsonium (B1239301) Ylides in Stereoselective (E)-Acrylate Preparation

While phosphorus ylides are most common, ylides of other heteroatoms, such as arsenic (arsonium ylides), can also be employed in Wittig-type reactions. Arsonium ylides are noted for their high reactivity and can provide high diastereoselectivity in olefination reactions. researchgate.net

A solvent-free grinding method has been developed for the stereoselective synthesis of (E)-ethyl-3-aryl-acrylates via the Wittig reaction using an arsonium ylide. This environmentally friendly protocol involves grinding the aromatic aldehyde with (ethoxycarbonylmethyl)triphenylarsonium bromide in the presence of a base. The reaction proceeds under mild conditions and gives high yields of the desired (E)-acrylate with easy workup. researchgate.net This method has been successfully applied to various substituted benzaldehydes, demonstrating its utility for preparing compounds structurally similar to this compound. researchgate.net A 98% yield of (E)-ethyl 3-(2-chlorophenyl)acrylate has been reported using a related iron-porphyrin-catalyzed olefination reaction involving an arsonium-containing polyethylene (B3416737) as a ligand.

Phosphonoacetate-Based Transformations in Deep Eutectic Solvents

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the synthesis of α,β-unsaturated esters, offering significant advantages in stereocontrol, typically favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.com The reaction involves the condensation of a stabilized phosphonate carbanion, derived from a phosphonoacetate ester, with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this involves the reaction of triethyl phosphonoacetate with 2-chlorobenzaldehyde.

A significant advancement in the application of the HWE reaction is its implementation in deep eutectic solvents (DESs). These solvents, often mixtures of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are biodegradable, non-toxic, and offer enhanced reaction rates and selectivities. rsc.orgrsc.org

Research has demonstrated the successful synthesis of various ethyl cinnamate (B1238496) derivatives using a choline chloride/urea (1:2 molar ratio) DES. rsc.orgrsc.org In a typical procedure, 2-chlorobenzaldehyde and triethyl phosphonoacetate are stirred in the DES at room temperature in the presence of a base like 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU). rsc.org This methodology has been shown to produce excellent yields, often exceeding 95%, with very high (E)-stereoselectivity (E/Z ratio >99:1) for analogous compounds like ethyl (E)-3-(4-chlorophenyl)acrylate. rsc.org The use of DESs not only aligns with the principles of green chemistry but also simplifies product isolation, as the solvent can often be reused for several reaction cycles. rsc.org

Table 1: Horner-Wadsworth-Emmons Reaction of Aryl Aldehydes with Triethyl phosphonoacetate in a Choline Chloride/Urea DES

| Aldehyde | Base | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| 4-Chlorobenzaldehyde | DBU | 25 | 4 | 99 | >99:1 | rsc.org |

| 4-Bromobenzaldehyde | DBU | 25 | 4 | 98 | >99:1 | rsc.org |

| Benzaldehyde | DBU | 25 | 4 | 97 | >99:1 | rsc.org |

| 4-Nitrobenzaldehyde | DBU | 25 | 4 | 96 | >99:1 | rsc.org |

This table illustrates the high efficiency and stereoselectivity of the HWE reaction in DES for various substituted benzaldehydes, a method directly applicable to the synthesis of this compound.

Esterification and Transesterification Routes to Ethyl Acrylates

Direct esterification is a fundamental method for producing ethyl acrylates. This involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For the target molecule, this would entail the esterification of 3-(2-chlorophenyl)acrylic acid with ethanol. wikipedia.org The reaction is typically performed under reflux conditions, and the removal of water as it forms drives the equilibrium towards the product ester. rsc.org While straightforward, this method requires the prior synthesis or availability of the substituted cinnamic acid.

Transesterification offers an alternative route, particularly for obtaining acrylates that are difficult to prepare via direct esterification. orgsyn.org This process involves reacting a more common acrylate, such as methyl acrylate or ethyl acrylate, with a different alcohol in the presence of an acidic or basic catalyst. rsc.orgorgsyn.org To synthesize a higher alkyl acrylate, for instance, one could react ethyl acrylate with a higher alcohol. Conversely, while less common for this specific target, the principle could be applied by reacting a different ester of 3-(2-chlorophenyl)acrylic acid with ethanol. Catalysts for transesterification range from homogeneous options like alkyl titanates to heterogeneous catalysts, which are gaining favor due to easier separation and recycling. orgsyn.orgscispace.com

Cascade and Multi-Component Reactions Involving Acrylate Intermediates

This compound, as a functionalized acrylate, is a valuable intermediate in cascade and multi-component reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single synthetic operation, enhancing efficiency by minimizing intermediate purification steps. researchgate.netnih.gov The electron-deficient double bond in the acrylate moiety makes it an excellent Michael acceptor and a competent dienophile in Diels-Alder reactions.

For example, acrylates are frequently used as one of the components in palladium-catalyzed cascade reactions. An intermolecular Heck reaction can be followed by an intramolecular cyclization, enabling the rapid synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. clockss.org A process might involve the initial palladium-catalyzed coupling of this compound with a suitably functionalized partner, followed by a spontaneous or catalyzed intramolecular reaction to form a polycyclic system. researchgate.net

The development of multi-enzyme cascade systems also highlights the potential for acrylate intermediates in biocatalysis. nih.gov Although not yet demonstrated for this specific compound, such systems can perform multiple, complex transformations in a one-pot setting under mild, aqueous conditions, pointing towards future sustainable synthetic routes.

Optimization of Reaction Conditions for Yield and Stereoisomeric Purity

Achieving high yield and, crucially, high stereoisomeric purity (typically the E-isomer) is paramount in the synthesis of this compound. This requires careful optimization of reaction conditions, whether proceeding via an HWE reaction or a cross-coupling method like the Heck reaction.

The Heck reaction, which couples an aryl halide (e.g., 2-chloro-iodobenzene or 2-dibromobenzene) with an alkene (ethyl acrylate), is a powerful tool for forming the C-C bond in the target molecule. rug.nllibretexts.org The success of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. clockss.org Palladium catalysts are standard, but their activity and stability are tuned by ligands. clockss.org

Systematic screening of these parameters is essential. For instance, in the coupling of aryl halides with acrylates, different bases (organic like triethylamine, or inorganic like potassium carbonate) and solvents (polar aprotic like DMF or acetonitrile) can have a profound impact on reaction time and yield. researchgate.net The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and phosphine (B1218219) ligand can also be critical, especially when using less reactive aryl chlorides. rug.nlresearchgate.net

Table 2: Illustrative Optimization Parameters for a Heck-Type Reaction

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 75 | researchgate.net |

| Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | DMF | 100 | 85 | rug.nl |

| PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 120 | 82 | researchgate.net |

| Pd(OAc)₂ (1) | None (Ligandless) | KOAc | DMA | 140 | 90 | rug.nl |

This table represents typical variables optimized in Heck reactions for producing aryl acrylates. NMP (N-Methyl-2-pyrrolidone), DMA (Dimethylacetamide). The data are illustrative of the optimization process.

For the HWE reaction, stereoselectivity is governed by the nature of the phosphonate and the reaction conditions. While standard HWE conditions strongly favor the (E)-alkene, modifications such as the Still-Gennari protocol (using electron-withdrawing groups on the phosphonate and strong, non-coordinating bases like KHMDS with 18-crown-6) can be employed to selectively produce the (Z)-isomer if desired. nrochemistry.comyoutube.com

Advanced Techniques for Purification and Isolation of this compound

After synthesis, the purification and isolation of this compound to a high degree of purity is a critical step. The chosen method depends on the scale of the reaction and the nature of the impurities.

A standard laboratory-scale purification protocol begins with a liquid-liquid extraction workup. The reaction mixture is typically diluted with an organic solvent (like ethyl acetate or diethyl ether) and washed sequentially with water, a mild acid (e.g., dilute HCl) to remove basic catalysts, and a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts. rsc.orgrsc.org The organic layer is then dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. rsc.orgorgsyn.org

For high purity, the crude product is often subjected to chromatography. Flash column chromatography using silica (B1680970) gel is a very common and effective technique. rsc.orgnih.gov A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the eluent. The polarity of the eluent mixture is optimized to achieve good separation between the desired product and any remaining starting materials or byproducts. rsc.org

For thermally stable compounds, distillation under reduced pressure can be an effective purification method, especially on a larger scale. orgsyn.org In cases where chromatographic separation is challenging or for achieving ultra-high purity, recrystallization from a suitable solvent or solvent mixture can be employed, provided the product is a solid at room temperature. google.com More advanced techniques like high-speed countercurrent chromatography (HSCCC), which utilizes a liquid-liquid partitioning process without a solid support, have been successfully applied to purify similar natural product esters and offer advantages like high recovery and no irreversible sample adsorption. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise connectivity and environment of each atom in this compound can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The signals observed in the spectrum are characterized by their chemical shift (δ), integration, and multiplicity (splitting pattern), which arises from the interaction between neighboring protons (spin-spin coupling).

The (E)-isomer of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent with tetramethylsilane (B1202638) (TMS) as an internal standard exhibits a distinct set of signals. rsc.org A doublet at approximately 8.09 ppm is assigned to the vinylic proton adjacent to the phenyl ring, with a large coupling constant (J) of 16.0 Hz, characteristic of a trans configuration. rsc.org Another vinylic proton appears as a doublet at around 6.43 ppm, also with a coupling constant of 16.0 Hz. rsc.org

The aromatic protons of the 2-chlorophenyl group appear as a series of multiplets in the range of 7.26 to 7.63 ppm. rsc.org The ethyl group gives rise to a quartet at approximately 4.28 ppm, corresponding to the methylene (-CH₂-) protons, which are coupled to the adjacent methyl protons. These methyl (-CH₃) protons appear as a triplet at about 1.35 ppm. rsc.org The coupling constant for the ethyl group protons is typically around 7.6 Hz. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments and Coupling Constants for (E)-Ethyl 3-(2-chlorophenyl)acrylate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H (α to CO) | 6.43 | Doublet (d) | 16.0 |

| Vinylic H (β to CO) | 8.09 | Doublet (d) | 16.0 |

| Aromatic H | 7.26-7.63 | Multiplet (m) | - |

| Methylene (-OCH₂CH₃) | 4.28 | Quartet (q) | 7.6 |

| Methyl (-OCH₂CH₃) | 1.35 | Triplet (t) | 7.6 |

Data obtained in CDCl₃ with TMS as an internal standard. rsc.org

The large coupling constant (16.0 Hz) between the two vinylic protons confirms the trans or (E) stereochemistry of the double bond. rsc.orgorganicchemistrydata.orglibretexts.org The coupling between the protons of the ethyl group follows the expected n+1 rule, where the CH₂ group is split into a quartet by the three neighboring CH₃ protons, and the CH₃ group is split into a triplet by the two neighboring CH₂ protons. libretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In ¹³C NMR, the chemical shifts are influenced by the electronic environment of each carbon atom. compoundchem.comscribd.com

The carbonyl carbon of the ester group in this compound is typically found in the downfield region of the spectrum, around 165.8 ppm. compoundchem.comyale.edu The vinylic carbons show distinct signals, with the carbon α to the carbonyl group appearing at a different chemical shift than the β-carbon. The aromatic carbons of the 2-chlorophenyl ring exhibit a set of signals in the aromatic region of the spectrum, typically between 110 and 165 ppm. scribd.com The carbon atom bonded to the chlorine atom will have its chemical shift influenced by the electronegativity of the halogen. The carbons of the ethyl group appear in the upfield region of the spectrum, with the methylene carbon (-OCH₂-) resonating at a lower field than the methyl carbon (-CH₃). compoundchem.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift Range (δ, ppm) |

| Carbonyl (C=O) | 160-170 |

| Vinylic Carbons (C=C) | 110-150 |

| Aromatic Carbons | 120-140 |

| Methylene (-OCH₂CH₃) | 60-70 |

| Methyl (-OCH₂CH₃) | 10-20 |

These are typical ranges and can vary based on solvent and other factors. compoundchem.comscribd.com

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. huji.ac.ilscribd.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other. scribd.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the two vinylic protons, confirming their coupling. Similarly, a cross-peak would connect the methylene and methyl protons of the ethyl group. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. scribd.comsdsu.edu The HSQC spectrum would show a correlation peak for each C-H bond in the molecule. For instance, the signal for the methylene protons of the ethyl group would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons, typically over two or three bonds. scribd.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For example, a correlation would be expected between the vinylic proton α to the carbonyl group and the carbonyl carbon itself.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to the various functional groups. spectroscopyonline.com A prominent peak is observed for the C=O stretch of the ester group, typically in the range of 1700-1730 cm⁻¹. spectroscopyonline.com The C=C stretching vibration of the alkene and the aromatic ring appear in the region of 1600-1650 cm⁻¹. The C-O stretching vibrations of the ester group give rise to strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.com The C-H stretching vibrations of the aromatic and vinylic protons are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com The C=C double bond and the aromatic ring typically show strong Raman scattering signals. horiba.comresearchgate.net The symmetric stretching of non-polar bonds often gives rise to more intense Raman signals compared to their IR absorptions.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1700 - 1730 |

| C=C (Alkene/Aromatic) | Stretch | 1600 - 1650 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| Aromatic/Vinylic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization. mdpi.com The molecular weight of this compound is 210.65 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation. nih.gov A notable fragmentation pathway involves the loss of the ortho-chlorine atom. nih.gov This process is thought to occur through an intramolecular radical substitution, leading to the formation of a benzopyrylium intermediate. nih.gov The fragmentation pattern can also show the loss of the ethoxy group (-OCH₂CH₃) from the ester functionality. The analysis of these fragments helps to confirm the structure of the parent molecule. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is influenced by the conjugated system formed by the phenyl ring, the double bond, and the carbonyl group.

The spectrum typically shows absorption maxima in the UV region. su.edu.ly The position of the maximum absorption (λmax) can be affected by the solvent used due to solvent-solute interactions. su.edu.ly The electronic transitions responsible for the absorption are likely π → π* transitions within the conjugated system. The presence of the chlorine atom on the phenyl ring can also influence the absorption characteristics. su.edu.ly Studies on similar acrylate compounds have shown that the absorption maxima can range from 291 to 318 nm depending on the solvent. su.edu.ly

Single-Crystal X-ray Diffraction (SC-XRD) Studies

To date, no peer-reviewed articles or database entries containing single-crystal X-ray diffraction data for this compound have been identified. Such a study would be required to determine the following:

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, is not available.

Refinement of Unit Cell Parameters and Geometric Characteristics

The precise dimensions of the unit cell (a, b, c, α, β, γ) and other geometric features of the crystal lattice of this compound are currently unknown.

Precise Measurement of Bond Lengths, Bond Angles, and Torsional Angles

Without a crystallographic study, the specific bond lengths, bond angles, and torsional angles within the this compound molecule in the solid state cannot be reported.

Conformational Analysis of the Acrylate Moiety (E/Z Isomerism)

While the chemical name "(E)-Ethyl 3-(2-chlorophenyl)acrylate" is commonly used, indicating the trans configuration about the alkene, a definitive conformational analysis based on solid-state data is not possible without experimental crystallographic evidence.

Analysis of Dihedral Angles Between Planar Molecular Fragments

The dihedral angle between the 2-chlorophenyl ring and the acrylate group is a key conformational parameter that can only be accurately determined through single-crystal X-ray diffraction analysis. This information is not currently available.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

A description of the intermolecular forces (such as hydrogen bonds, halogen bonds, or π-π stacking) that govern the crystal packing of this compound cannot be provided without the foundational knowledge of its crystal structure.

Should a crystallographic study of this compound be published in the future, a detailed article based on the provided outline could then be generated.

Identification and Characterization of Hydrogen Bonding Networks (C—H⋯O, C—H⋯Cl, C—H⋯N)

Hydrogen bonds are highly directional interactions crucial for the formation of stable, ordered structures. While classic hydrogen bonds involve N-H or O-H donors, weaker C-H···A (where A is an acceptor like O, Cl, or N) interactions are also significant in dictating crystal packing.

In the crystal structure of a related compound, ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate , a variety of such weak hydrogen bonds are observed. nih.gov Specifically, C—H⋯O and C—H⋯N hydrogen bonds are identified. nih.gov For instance, interactions such as C5—H5A⋯O3 and C15—H15⋯O3 connect molecular chains into thicker layers. nih.gov Additionally, a C8—H8B⋯Cl1 hydrogen bond contributes to linking these chains. nih.gov

Similarly, in Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate , molecules are linked by weak intermolecular C—H⋯O hydrogen-bond interactions, which form chains along the c-axis of the crystal. nih.gov These examples underscore the importance of C-H donors in forming robust supramolecular networks in the absence of stronger hydrogen bond donors.

Table 1: Exemplary Hydrogen Bond Geometries in Related Acrylate Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

|---|---|---|---|---|---|

| C5—H5A⋯O3 | 0.98 | 2.59 | 3.493(2) | 154 | Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate nih.gov |

| C15—H15⋯O3 | 0.93 | 2.53 | 3.424(2) | 162 | Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate nih.gov |

Note: Data presented is for the specified reference compound, not this compound.

Analysis of π–π Stacking and Other Aromatic Interactions

The interaction between aromatic rings, known as π–π stacking, is a significant stabilizing force in the crystal structures of many organic compounds. mdpi.com This interaction arises from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. nih.gov

In the structure of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate , centrosymmetrically related π-interactions are observed between the carbonyl groups and the thiazole (B1198619) rings. nih.gov These interactions feature an inter-centroid distance (O3⋯Cg1) of 3.0299 (14) Å, which helps to connect molecular chains into layers. nih.gov In other systems, such as molecules of C17H16O4 , π–π stacking interactions involving neighboring aromatic rings lead to the formation of chains along the c-axis. researchgate.net The effectiveness of these interactions can be intentionally suppressed through steric hindrance, for example, by functionalizing the aromatic ring edges, which can enhance properties like solubility. rsc.org

Formation of Supramolecular Synthons: Dimers, Chains, and Layered Structures

The predictable and recurring patterns of intermolecular interactions are known as supramolecular synthons. These synthons act as building blocks, guiding the self-assembly of molecules into larger, organized architectures like dimers, chains, and layers.

For example, in the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate , C—H⋯O and C—H⋯N interactions connect pairs of inversion-related molecules to form dimers. nih.gov These dimers then propagate into infinite chains running along a specific crystallographic direction. nih.gov In a more complex example, ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate , a combination of N—H⋯N and C—H⋯N hydrogen bonds first forms helical chains. nih.gov These primary chains are then interconnected by other hydrogen bonds (C—H⋯O, C—H⋯Cl) and π–π interactions to form thick layers, demonstrating a hierarchical assembly process. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

This analysis generates a unique two-dimensional "fingerprint plot," which summarizes all intermolecular contacts. researchgate.net The plot shows the distribution of distances from the Hirshfeld surface to the nearest atom nucleus inside (di) and outside (de) the surface. The percentage contribution of different types of interactions to the total crystal packing can then be calculated.

For ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate , the fingerprint plot reveals the following contributions:

H⋯H (30.9%)

Cl⋯H/H⋯Cl (20.7%)

C⋯H/H⋯C (16.8%)

O⋯H/H⋯O (11.4%)

These percentages indicate that van der Waals H⋯H contacts and interactions involving the chlorine and oxygen atoms are the most significant for stabilizing the crystal structure. nih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

| Interaction Type | Contribution (%) | Compound Reference |

|---|---|---|

| H⋯H | 30.9 | Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate nih.gov |

| Cl⋯H/H⋯Cl | 20.7 | Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate nih.gov |

| C⋯H/H⋯C | 16.8 | Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate nih.gov |

Note: Data presented is for the specified reference compound, not this compound.

Investigation of Discrete Disorder and Polymorphism in Crystal Structures

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. The existence of a new monoclinic polymorph for ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate highlights this phenomenon. nih.govnih.gov

Discrete disorder occurs when a molecule or a fragment of it can adopt two or more distinct orientations within the same crystal lattice site. This is often seen with flexible parts of a molecule, such as an ethyl group. In the crystal structure of one polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate , the ethyl fragment exhibits such disorder. nih.gov This was modeled by assigning two different positions for the ethoxy oxygen and carbon atoms, each with a 50% occupancy, reflecting the two conformations adopted by the ethyl moiety in the crystal. nih.gov The presence of disorder and polymorphism is a critical consideration in materials science, as it can significantly impact a compound's stability, solubility, and other key characteristics.

Detailed Reaction Mechanisms and Kinetic Studies of Acrylate Transformations

Investigation of Mechanistic Pathways for Acrylate (B77674) Formation

The formation of Ethyl 3-(2-chlorophenyl)acrylate, a substituted cinnamate (B1238496) ester, can be achieved through several synthetic routes. The most prominent and well-studied is the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. In this case, the reaction would involve the coupling of a 2-chlorophenyl halide (such as 1-chloro-2-iodobenzene or 1,2-dichlorobenzene) with ethyl acrylate.

The generally accepted catalytic cycle for the Heck reaction provides a fundamental mechanistic pathway for the formation of this compound. The cycle typically involves the following key steps:

Oxidative Addition: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, undergoes oxidative addition with the aryl halide (e.g., 2-chloro-iodobenzene). This step forms a square planar aryl-palladium(II) complex. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Olefin Coordination and Insertion (Carbopalladation): Ethyl acrylate coordinates to the palladium center of the aryl-palladium(II) complex. This is followed by the migratory insertion of the alkene into the palladium-aryl bond. This step is critical for determining the regioselectivity of the reaction. For acrylates, the insertion is typically 2,1, meaning the aryl group adds to the β-carbon of the acrylate, and the palladium attaches to the α-carbon. This regioselectivity is primarily governed by electronic factors, as the β-carbon is more electron-deficient.

β-Hydride Elimination: After the insertion, a β-hydride elimination occurs from the newly formed alkyl-palladium intermediate. For the formation of the desired trans (E)-isomer of this compound, rotation around the C-C bond is necessary to bring a β-hydrogen into a syn-coplanar orientation with the palladium atom. The elimination of this hydrogen and the palladium species forms the C=C double bond of the final product.

Reductive Elimination and Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base (e.g., triethylamine or potassium carbonate) to regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

An alternative pathway for the formation of this compound is the Knoevenagel condensation. This reaction involves the condensation of 2-chlorobenzaldehyde (B119727) with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate, followed by decarboxylation. This route is often catalyzed by a base or an organocatalyst.

Role of Organocatalysts and Transition Metal Catalysts in Acrylate Chemistry

Transition Metal Catalysts:

As outlined in the Heck reaction, transition metal catalysts, particularly palladium complexes, are central to the synthesis of this compound. The choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) and the ligands associated with it significantly influences the catalyst's activity, stability, and selectivity.

Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the phosphine ligand can impact the rate of oxidative addition and other steps in the catalytic cycle. For instance, bulky, electron-rich phosphines can enhance the rate of oxidative addition of less reactive aryl chlorides.

Table 1: Common Palladium Catalysts and Ligands in Heck Reactions

| Catalyst Precursor | Ligand | Typical Reaction Conditions |

|---|---|---|

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Triphenylphosphine (PPh₃) | Base (e.g., Et₃N, K₂CO₃), high temperature |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Tri(o-tolyl)phosphine (P(o-tol)₃) | Aprotic polar solvent (e.g., DMF, NMP) |

Organocatalysts:

While transition metals dominate the landscape of acrylate synthesis via cross-coupling, organocatalysts play a crucial role in alternative synthetic strategies like the Knoevenagel condensation. In the synthesis of substituted cinnamates, organic bases such as primary and secondary amines (e.g., piperidine, pyrrolidine) or even amino acids can catalyze the condensation between an aldehyde and an active methylene compound.

The mechanism of organocatalyzed Knoevenagel condensation typically involves the formation of an iminium ion intermediate from the aldehyde and the amine catalyst, which then reacts with the enolate of the active methylene compound. Subsequent elimination of water yields the acrylate product. The use of chiral organocatalysts can also lead to enantioselective transformations in related reactions.

Studies on Stereochemical Control and Regioselectivity in Synthetic Reactions

Stereochemical Control:

The Heck reaction generally exhibits a high degree of stereoselectivity, predominantly yielding the trans (E)-isomer of the substituted acrylate. This is a consequence of the syn-addition of the aryl-palladium species across the double bond, followed by bond rotation and syn-β-hydride elimination. The transition state leading to the cis (Z)-isomer is sterically disfavored. The use of specific ligands, particularly chiral phosphine ligands, can be employed in asymmetric Heck reactions to control the enantioselectivity when a new stereocenter is formed.

Regioselectivity:

The regioselectivity of the Heck reaction is a critical aspect, especially when using unsymmetrical alkenes like ethyl acrylate. As mentioned, the arylation of acrylates typically occurs at the β-position, leading to the formation of 3-aryl acrylates. This is primarily due to electronic effects, where the electron-withdrawing ester group makes the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by the aryl group in the migratory insertion step.

However, the regioselectivity can be influenced by the steric hindrance of the catalyst and the substrate. In some cases, particularly with bulky ligands or substrates, α-arylation can be observed.

Table 2: Factors Influencing Regioselectivity in the Heck Reaction of Acrylates

| Factor | Influence on Regioselectivity |

|---|---|

| Electronic Effects of Acrylate | Electron-withdrawing ester group favors β-arylation. |

| Steric Hindrance of Ligand | Bulky phosphine ligands can sometimes favor α-arylation. |

| Nature of the Palladium Complex | Cationic palladium complexes can exhibit different regioselectivity compared to neutral complexes. |

| Additives | Certain additives can influence the coordination of the alkene and thus the regioselectivity. |

Kinetic Analysis of Reaction Rates and Identification of Rate-Limiting Steps

The kinetics of the Heck reaction can be complex and are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions. For the reaction of aryl halides with acrylates, the rate-determining step can vary.

In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-limiting step, especially for less reactive aryl chlorides and bromides. The reaction rate is therefore dependent on the concentration of both the aryl halide and the palladium catalyst.

However, under certain conditions, particularly with highly reactive aryl iodides or when using bulky phosphine ligands in excess, the coordination and insertion of the alkene or the β-hydride elimination can become the rate-limiting step. Kinetic studies often involve monitoring the reaction progress over time under different concentrations of reactants and catalyst components to determine the reaction order with respect to each species.

For the synthesis of this compound, a detailed kinetic analysis would involve:

Systematically varying the concentrations of the 2-chlorophenyl halide, ethyl acrylate, palladium catalyst, and base.

Monitoring the formation of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Analyzing the initial rates to determine the reaction order for each component.

Table 3: Potential Rate-Limiting Steps in the Heck Synthesis of this compound

| Potential Rate-Limiting Step | Conditions Under Which It May Be Rate-Limiting |

|---|---|

| Oxidative Addition | With less reactive aryl halides (e.g., 2-dichlorobenzene). |

| Olefin Insertion | With bulky phosphine ligands or at high acrylate concentrations. |

Chemical Transformations and Derivatization Strategies of Ethyl 3 2 Chlorophenyl Acrylate

Functional Group Interconversions of the Acrylate (B77674) Moiety

The acrylate portion of Ethyl 3-(2-chlorophenyl)acrylate is a hub of reactivity, susceptible to a range of functional group interconversions.

The carbon-carbon double bond and the ester group of the acrylate moiety can be reduced under different conditions.

Hydrogenation: Catalytic hydrogenation can lead to the saturation of the carbon-carbon double bond, the reduction of the ester to an alcohol, or both, depending on the chosen catalyst and reaction conditions. For instance, complete reduction to form 3-(2-chlorophenyl)propan-1-ol (B1361494) can be achieved with powerful reducing agents. The hydrogenation of acrylates can be performed using various catalysts. researchgate.net

Selective Reduction: More nuanced reductions can target specific functionalities. The use of sodium borohydride (B1222165) in conjunction with transition metal salts, such as cuprous chloride (Cu₂Cl₂), in methanol (B129727) has been shown to selectively reduce the α,β-unsaturated double bond of esters. lookchem.com This method offers a pathway to synthesize ethyl 3-(2-chlorophenyl)propanoate, preserving the ester group. The reduction of the ester group to an alcohol can also be accomplished selectively using appropriate reducing agents, a process that can be part of a one-pot carbonyl reduction and carbonate formation. uidaho.edu

| Reaction Type | Reagents and Conditions | Product | Notes |

| Full Hydrogenation | H₂, High-pressure, Strong Catalyst (e.g., Rh/C) | 3-(2-chlorophenyl)propan-1-ol | Reduces both the double bond and the ester. |

| Selective C=C Reduction | NaBH₄, Cu₂Cl₂ / MeOH | Ethyl 3-(2-chlorophenyl)propanoate | Selectively reduces the alkene. lookchem.com |

| Selective Ester Reduction | DIBAL-H or LiAlH₄ | 3-(2-chlorophenyl)prop-2-en-1-ol | Reduces the ester to an alcohol, preserving the double bond. |

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(2-chlorophenyl)acrylic acid. researchgate.net This transformation is typically achieved through saponification using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification. This reaction is a fundamental step in modifying the ester functionality and is a common strategy in the synthesis of acrylic acid derivatives. nih.govmaastrichtuniversity.nl

| Reaction | Reagents | Product |

| Hydrolysis | 1. NaOH or KOH (aq) 2. H₃O⁺ | 3-(2-chlorophenyl)acrylic acid |

Ester Position: The ethyl ester group can undergo transesterification by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, thereby modifying the solubility and other physicochemical properties of the molecule.

Aryl Position: Nucleophilic aromatic substitution (SNAr) of the chlorine atom on the phenyl ring is generally challenging due to the high strength of the carbon-halogen bond in aryl halides. lookchem.com Such reactions typically require either the presence of strong electron-withdrawing groups in the ortho or para positions to the chlorine, which are absent in this molecule, or the use of very strong nucleophiles and harsh reaction conditions. lookchem.com

| Position | Reaction Type | Reagents/Conditions | Potential Products |

| Ester | Transesterification | R'OH, Acid or Base Catalyst | This compound derivatives with different ester groups |

| Aryl | Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., NaNH₂, high temp.) | Aminated or otherwise substituted phenyl derivatives |

Cycloaddition Reactions (e.g., [2+1] Cyclopropanation, [4+2] Diels-Alder)

The electron-deficient nature of the double bond in the acrylate moiety makes it a good substrate for various cycloaddition reactions.

[2+1] Cyclopropanation: The alkene can undergo cyclopropanation to form a cyclopropyl (B3062369) ring. The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple (Zn-Cu), is a classic method for this transformation. wikipedia.orgharvard.edu This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. wikipedia.org The Furukawa modification, using diethylzinc (B1219324) (Et₂Zn), can also be employed. wikipedia.org These methods are advantageous as they tolerate a wide range of functional groups. tcichemicals.com

[4+2] Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene to form a six-membered ring. organic-chemistry.org The electron-withdrawing nature of the ester group activates the double bond for this reaction. nih.gov A common diene used in such reactions is cyclopentadiene, which would react to form a bicyclic adduct. nih.govmiracosta.eduresearchgate.net The stereochemical outcome of the Diels-Alder reaction is highly predictable, with a preference for the endo product under kinetic control. nih.govmasterorganicchemistry.com

| Cycloaddition Type | Reagent(s) | Product Type | Key Features |

| [2+1] Cyclopropanation | CH₂I₂, Zn-Cu (Simmons-Smith) | Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate | Stereospecific, tolerant of ester group. wikipedia.orgtcichemicals.commasterorganicchemistry.com |

| [4+2] Diels-Alder | Conjugated Diene (e.g., Cyclopentadiene) | Substituted Cyclohexene (B86901) | Forms a six-membered ring, often with high stereoselectivity. organic-chemistry.orgnih.govnih.govlibretexts.org |

Cross-Coupling Reactions for Further Aryl Functionalization

The chloro-substituent on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than bromides or iodides, modern catalytic systems have been developed to effectively facilitate their coupling.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, such as a boronic acid or its ester, to form a biaryl structure. semanticscholar.org The reaction is typically catalyzed by a palladium complex with suitable ligands and requires a base. semanticscholar.orgsctunisie.org For instance, coupling with phenylboronic acid would yield ethyl 3-(biphenyl-2-yl)acrylate. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene, such as styrene (B11656), to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction also requires a palladium catalyst and a base. wikipedia.org Reacting this compound with styrene would lead to the formation of a stilbene (B7821643) derivative. sctunisie.orgresearchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, like phenylacetylene (B144264), to introduce an alkynyl group. nih.govresearchgate.net This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govresearchgate.net The product of coupling with phenylacetylene would be ethyl 3-(2-(phenylethynyl)phenyl)acrylate.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or vinyl-substituted arene nih.govsemanticscholar.org |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Aryl-alkyne nih.govresearchgate.netrsc.org |

Strategic Derivatization for Complex Molecular Scaffolds and Chemical Libraries

The diverse reactivity of this compound makes it an excellent starting material for the construction of complex molecular scaffolds and for the generation of chemical libraries for high-throughput screening. By combining the transformations described above, a vast chemical space can be explored. For example, a Sonogashira coupling could be followed by a Diels-Alder reaction, or a reduction of the ester could precede a Suzuki coupling. The synthesis of acrylate-based derivatives has been shown to be a valuable strategy in the development of potential therapeutic agents. nih.govresearchgate.net This approach allows for the systematic variation of substituents at multiple positions on the molecule, leading to a library of structurally related compounds with potentially diverse biological activities. The development of such libraries is a cornerstone of modern drug discovery and materials science.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block for Complex Molecules

In the field of organic synthesis, (E)-Ethyl 3-(2-chlorophenyl)acrylate serves as a valuable intermediate and building block for creating more elaborate molecules. bldpharm.com Its classification as an organic building block underscores its fundamental role in the bottom-up assembly of complex chemical structures. bldpharm.comtcichemicals.com The reactivity of the acrylate (B77674) system, particularly the electrophilic nature of the double bond, allows it to participate in a variety of chemical transformations.

While specific documented examples of its use in synthesizing complex non-heterocyclic molecules are not extensively detailed in readily available literature, the reactivity of its isomers, such as Ethyl (E)-3-(4-chlorophenyl)acrylate, provides insight into its potential applications. This related compound is categorized as a non-heterocyclic building block used in the synthesis of other carbonyl compounds and esters. tcichemicals.com The general reactivity of such acrylate systems allows them to be key components in reactions like Michael additions and Diels-Alder cycloadditions, facilitating the formation of new carbon-carbon bonds and complex carbocyclic frameworks.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The α,β-unsaturated carbonyl structure of Ethyl 3-(2-chlorophenyl)acrylate makes it an ideal precursor for the synthesis of various heterocyclic compounds. This is primarily due to its ability to act as a Michael acceptor, reacting with binucleophiles in cyclization and cyclocondensation reactions. A significant application of similar α,β-unsaturated carbonyl compounds is in the synthesis of pyrazolines.

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be synthesized through the condensation reaction of α,β-unsaturated carbonyl compounds (like chalcones or their acrylate analogues) with hydrazine (B178648) derivatives. organic-chemistry.orgscispace.comresearchgate.net In this reaction, the hydrazine first reacts with the carbonyl group, followed by an intramolecular cyclization via addition to the β-carbon of the double bond.

While direct literature detailing the reaction of this compound with hydrazines is sparse, the established reactivity of analogous systems strongly supports its utility in this area. For instance, the reaction between various chalcones and phenylhydrazine (B124118) is a well-documented method for producing 1,3,5-triaryl-2-pyrazoline derivatives. scispace.comresearchgate.net This suggests that this compound can be employed in similar reactions to yield pyrazoline structures bearing a 2-chlorophenyl substituent.

Table 1: Representative Synthesis of Pyrazoline Derivatives from α,β-Unsaturated Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product Class | Catalyst/Solvent |

| Chalcones | Phenyl hydrazine | 1,3,5-triaryl-2-pyrazoline | CeCl₃·7H₂O / Ethyl lactate (B86563) scispace.com |

| α,β-Unsaturated Carbonyls | Hydrazine Hydrate | 2-Pyrazoline | Aqueous-organic medium google.com |

Contribution to the Development of Materials with Tunable Optical Properties

This compound is emerging as a significant monomer in the field of materials science, particularly for the creation of polymers with specialized and tunable optical properties. bldpharm.com Its utility is notably highlighted by its classification as a monomer for materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.com

AIE is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation in the solid state or in poor solvents. This property is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes. The development of AIE-active materials is crucial for applications in sensors, bio-imaging, and optoelectronic devices. The incorporation of monomers like (E)-Ethyl 3-(2-chlorophenyl)acrylate into polymer chains can impart these desirable AIE characteristics to the resulting material.

Furthermore, acrylate polymers are widely used for advanced applications due to their diverse properties, including optical clarity. mdpi.comambeed.com The specific structure of this compound can be leveraged to create polymers whose optical states can be tuned. For example, the synthesis of copolymers incorporating various acrylate monomers allows for the development of "smart" materials, such as those used in thermally responsive smart windows where the optical transmittance changes with temperature. sciedco.ca While specific research detailing the optical properties of homopolymers or copolymers derived solely from this compound is not extensively published, its classification as an AIE monomer points to its significant potential in developing advanced optical materials. bldpharm.com The synthesis of polymers from acrylate derivatives is a foundational technique for creating materials with tailored refractive indices and light-emitting capabilities. mdpi.comgoogle.com

Structure Reactivity Relationships and Comparative Studies with Analogous Compounds

Influence of Aryl Substituents on Electronic Structure and Chemical Reactivity

The nature and position of substituents on the phenyl ring of cinnamate (B1238496) derivatives significantly modulate their electronic properties and, consequently, their chemical reactivity. The Hammett equation provides a quantitative framework for understanding these substituent effects. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these effects.

For the alkaline hydrolysis of ethyl cinnamates, a positive ρ value of approximately 1.267 has been reported. This positive value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups on the phenyl ring. Electron-withdrawing substituents, such as the chloro group in ethyl 3-(2-chlorophenyl)acrylate, stabilize the developing negative charge in the transition state of the hydrolysis reaction, thereby increasing the reaction rate. Conversely, electron-donating groups would destabilize this transition state, leading to a slower reaction.

Comparative Analysis of Different Halogen Substitutions (e.g., 2-chloro vs. 4-chloro)

The position of the halogen substituent on the phenyl ring gives rise to distinct electronic and steric environments, leading to differences in reactivity between isomers such as this compound and ethyl 3-(4-chlorophenyl)acrylate.

From an electronic standpoint, the inductive effect of the chlorine atom is the primary driver of its influence on reactivity. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions. Therefore, the 2-chloro isomer experiences a stronger electron-withdrawing inductive effect at the carbon atom attached to the acrylate (B77674) moiety compared to the 4-chloro isomer. This would generally suggest a higher reactivity for the 2-chloro isomer in reactions where stabilization of a negative charge on the side chain is important.

However, the ortho position also introduces significant steric hindrance. This "ortho effect" can impede the approach of reagents to the reactive center, potentially slowing down the reaction rate. The bulky chlorine atom in the ortho position can force the ester group out of planarity with the benzene (B151609) ring, a phenomenon known as steric inhibition of resonance. youtube.com This can disrupt the conjugation of the system, affecting its electronic properties and reactivity. In the case of benzoic acids, ortho-substituted derivatives are generally more acidic than their meta and para counterparts, a classic example of the ortho effect. youtube.com

In contrast, the 4-chloro isomer is free from such steric encumbrance around the reaction center. Its electronic influence is primarily a combination of its electron-withdrawing inductive effect and its weaker electron-donating resonance effect. The balance of these effects in the para position leads to a different reactivity profile compared to the sterically hindered ortho isomer. For example, in reactions sensitive to steric bulk, the 4-chloro isomer would be expected to react more readily than the 2-chloro isomer.

Impact of Ester Group Variations on Synthetic Pathways and Product Profiles

The ester group in cinnamates, while not directly participating in many reactions involving the aromatic ring or the double bond, plays a crucial role in the synthesis of these compounds and can influence the profile of products obtained. The choice of the alkyl group (e.g., methyl, ethyl, tert-butyl) can affect the reaction conditions required for synthesis and the susceptibility of the final product to subsequent transformations.

The synthesis of cinnamates often involves the esterification of the corresponding cinnamic acid. The choice of alcohol (methanol, ethanol (B145695), tert-butanol) will determine the resulting ester. For instance, the synthesis of this compound would typically involve the reaction of 2-chlorocinnamic acid with ethanol in the presence of an acid catalyst. The synthesis of the corresponding methyl or tert-butyl esters would proceed similarly with methanol (B129727) or tert-butanol, respectively. However, the synthesis of bulkier esters like tert-butyl acrylate can sometimes be achieved through alternative methods, such as the reaction of Meldrum's acid with an aldehyde followed by reaction with tert-butyl alcohol.

Transesterification offers another route to vary the ester group. For example, this compound could be converted to other esters by reaction with a different alcohol in the presence of a suitable catalyst. The efficiency of transesterification can be influenced by the steric bulk of both the starting ester and the incoming alcohol.

The nature of the ester group can also impact the product profile in subsequent reactions. For example, in polymerization reactions, the size and nature of the alkyl group of the acrylate monomer can influence the properties of the resulting polymer. Copolymers of butyl acrylate and poly(ethylene glycol) dimethacrylate have been synthesized, where the properties of the resulting latex depend on the ratio of the comonomers.

Correlation Between Computed Electronic Properties and Experimental Reactivity Data

Computational chemistry provides valuable tools for understanding and predicting the reactivity of molecules like this compound. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, can be correlated with experimental reactivity.

The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and susceptible to chemical reactions. For instance, in reactions with electrophiles, a higher HOMO energy would suggest greater reactivity. Conversely, in reactions with nucleophiles, a lower LUMO energy would indicate enhanced reactivity.

For substituted cinnamates, the electronic effects of the substituents on the phenyl ring directly impact the HOMO and LUMO energies. An electron-withdrawing group like the chloro substituent is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted parent compound. The extent of this lowering will depend on the position of the substituent.

Below is an interactive table summarizing the expected trends in properties and reactivity based on the principles discussed.

| Compound Name | Aryl Substituent | Position of Substituent | Expected Inductive Effect | Expected Steric Hindrance | Predicted Relative Reactivity (Hydrolysis) |

| Ethyl 3-phenylacrylate | -H | - | Neutral | Low | Baseline |

| This compound | -Cl | ortho | Strong (electron-withdrawing) | High | Increased (electronically), Decreased (sterically) |

| Ethyl 3-(4-chlorophenyl)acrylate | -Cl | para | Moderate (electron-withdrawing) | Low | Increased |

| Ethyl 3-(4-methylphenyl)acrylate | -CH₃ | para | Weak (electron-donating) | Low | Decreased |

| Ethyl 3-(4-nitrophenyl)acrylate | -NO₂ | para | Strong (electron-withdrawing) | Low | Significantly Increased |

Future Directions and Emerging Research Avenues in Ethyl 3 2 Chlorophenyl Acrylate Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices, and the synthesis of ethyl 3-(2-chlorophenyl)acrylate is no exception. Traditional methods for preparing cinnamic esters often involve the use of hazardous reagents and solvents. google.com Future research is focused on developing methodologies that minimize environmental impact and enhance safety.

One promising approach is the adoption of greener solvents. For instance, a modified Steglich esterification of (E)-cinnamic acid has been developed using acetonitrile (B52724) as a solvent instead of more hazardous chlorinated solvents. nih.gov This method, coupled with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), allows for the reaction to proceed under mild heating with high yields and without the need for extensive purification. nih.gov Another green approach involves conducting derivatization reactions in water, a benign solvent, which has been demonstrated for the synthesis of amide derivatives of hydroxycinnamic acid. beilstein-journals.orgnih.gov

Furthermore, the development of one-step processes for the direct oxidation of cinnamaldehydes or cinnamyl alcohols to the corresponding esters presents a significant advancement. google.com These methods can be performed under various conditions, including at room temperature, reflux, or with the aid of microwave or ultrasound irradiation, often eliminating the need for organic solvents. google.com The use of bio-based starting materials, such as bio-based ethyl acrylate (B77674), is also gaining traction. basf.com This approach not only reduces the reliance on fossil fuels but also contributes to a lower carbon footprint. basf.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Cinnamic Esters

| Feature | Traditional Methods | Green/Sustainable Methods |

| Solvents | Often chlorinated solvents (e.g., dichloromethane) | Acetonitrile, water, or solvent-free conditions google.comnih.govbeilstein-journals.orgnih.gov |

| Reagents | Can involve toxic and expensive reagents | EDC, isobutyl chloroformate in water nih.govbeilstein-journals.orgnih.gov |

| Process | Multi-step, may require harsh conditions | One-step direct oxidation, mild reaction conditions google.com |

| Starting Materials | Fossil-fuel derived | Bio-based feedstocks (e.g., bio-ethanol derived ethyl acrylate) basf.com |

| Waste | Can generate significant hazardous waste | Reduced waste, recyclable byproducts beilstein-journals.org |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound, which is often prepared through cross-coupling reactions like the Heck reaction. researchgate.netrsc.orgorganic-chemistry.org The Heck reaction typically utilizes a palladium catalyst to couple an aryl halide with an alkene. organic-chemistry.org Future research is heavily invested in discovering and optimizing novel catalytic systems to improve efficiency, selectivity, and catalyst recyclability.

A significant area of development is in phosphine-free palladium catalysts, which offer greater stability in air and moisture. researchgate.net For example, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have shown high activity and stability in Heck reactions. organic-chemistry.org Palladacycles, which are cyclometalated Pd(II)-phosphane complexes, have also emerged as highly active catalysts for the Heck reaction. rsc.org

Heterogeneous catalysts are another key focus due to their ease of recovery and recycling, which aligns with green chemistry principles. rsc.org Examples include palladium nanoparticles supported on materials like polyaniline or immobilized on silica (B1680970) within an ionic liquid matrix. organic-chemistry.org Bimetallic catalysts, such as those combining palladium with less expensive metals like cobalt, nickel, or copper, are also being explored. These systems can exhibit enhanced reactivity due to synergistic electronic and geometric effects. rsc.org

Table 2: Examples of Novel Catalytic Systems for Heck-type Reactions

| Catalyst Type | Example | Key Advantages |